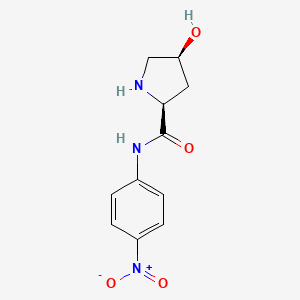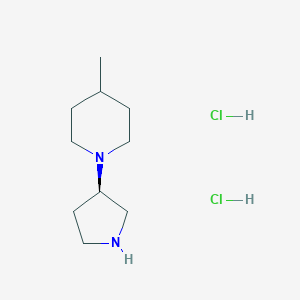![molecular formula C36H22N4O8 B12829543 5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes a porphine core linked to two 1,3-benzenedicarboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] typically involves the reaction of porphyrin derivatives with 1,3-benzenedicarboxylic acid. The process can be carried out under various conditions, including:
Solvent: Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM).
Catalysts: Catalysts such as trifluoroacetic acid (TFA) or pyridine can be used to facilitate the reaction.
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 60°C to 120°C, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mécanisme D'action
The mechanism of action of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic properties.
Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin derivative with four carboxyphenyl groups.
5,10,15,20-Tetraphenylporphyrin: A simpler porphyrin derivative with four phenyl groups.
Uniqueness
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is unique due to its specific structure, which combines the porphine core with two 1,3-benzenedicarboxylic acid groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C36H22N4O8 |
|---|---|
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
5-[15-(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22N4O8/c41-33(42)19-9-17(10-20(13-19)34(43)44)31-27-5-1-23(37-27)15-24-2-6-29(38-24)32(18-11-21(35(45)46)14-22(12-18)36(47)48)30-8-4-26(40-30)16-25-3-7-28(31)39-25/h1-16,37,40H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clé InChI |
LXAHBEXITANQRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C=C3)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
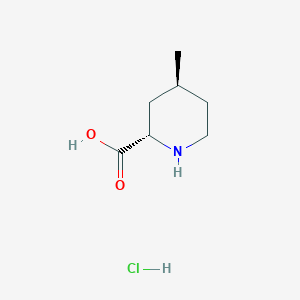
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
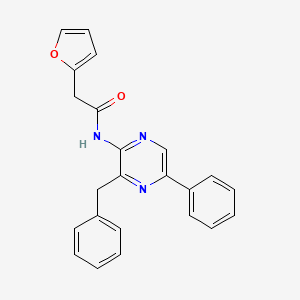

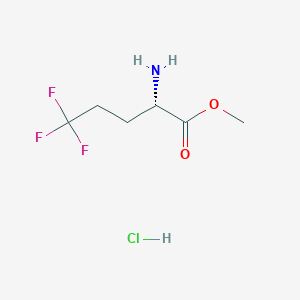
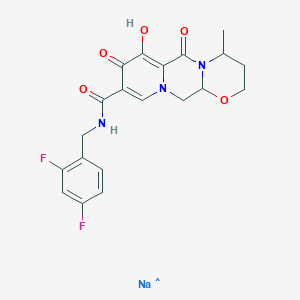

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

